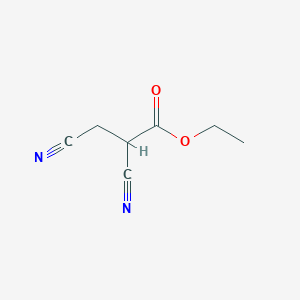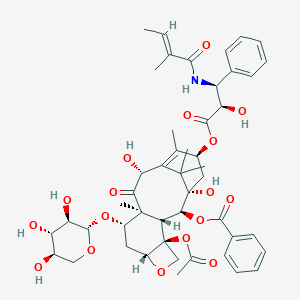
2,3-dicyanopropanoate d’éthyle
Vue d'ensemble
Description
Methyl-piperidino-pyrazole is a synthetic, nonsteroidal, and highly selective antagonist of estrogen receptor alpha (ERα). It is used in scientific research to study the function of this receptor. The compound has 200-fold selectivity for estrogen receptor alpha over estrogen receptor beta and 1000-fold selectivity for blocking estrogen receptor alpha-mediated gene transcription relative to that of estrogen receptor beta .
Applications De Recherche Scientifique
Methyl-piperidino-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a selective antagonist in studies involving estrogen receptor alpha.
Biology: The compound is used to study the role of estrogen receptor alpha in various biological systems.
Safety and Hazards
Ethyl 2,3-dicyanopropionate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation . Protective measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Orientations Futures
Ethyl 2,3-dicyanopropionate is used for R&D purposes . A green preparation process has been developed to reduce the safety risk in the production process, greatly reduce the energy consumption of industrial production, greatly reduce the emission of wastewater and tail gas, and achieve the effects of green synthesis, energy conservation, and emission reduction .
Mécanisme D'action
Methyl-piperidino-pyrazole exerts its effects by selectively binding to estrogen receptor alpha and inhibiting its transcriptional activation. The compound targets the Toll/interleukin-1 receptor homology domain of MyD88, a cytoplasmic adaptor protein involved in Toll-like receptor signaling. This interaction prevents the recruitment of members of the IRAK family of kinases and the E3 ubiquitin ligase TRAF6, thereby inhibiting the inflammatory response .
Méthodes De Préparation
Methyl-piperidino-pyrazole is prepared from a methyl-pyrazole-triol, a pyrazole triol . The synthetic route involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic 1,3-dielectrophilic equivalents . Industrial production methods typically involve the use of a radical addition followed by intramolecular cyclization to afford the pyrazole skeleton under mild conditions with wide group tolerance .
Analyse Des Réactions Chimiques
Methyl-piperidino-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Comparaison Avec Des Composés Similaires
Methyl-piperidino-pyrazole is unique in its high selectivity for estrogen receptor alpha compared to estrogen receptor beta. Similar compounds include:
- Glyceollin
- Propylpyrazoletriol
- Diarylpropionitrile
- Prinaberel
- Liquiritigenin
- Menerba
- PHTPP
- (R,R)-Tetrahydrochrysene These compounds also interact with estrogen receptors but differ in their selectivity and specific biological activities .
Propriétés
IUPAC Name |
ethyl 2,3-dicyanopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6(5-9)3-4-8/h6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZOLWMDTPEVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443934 | |
| Record name | ethyl 2,3-dicyanopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40497-11-8 | |
| Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40497-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2,3-dicyanopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of ethyl 2,3-dicyanopropionate in chemical synthesis?
A1: Ethyl 2,3-dicyanopropionate is primarily used as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds like pyrazoles. These pyrazole derivatives often exhibit biological activity and are explored for their potential as insecticides and pharmaceuticals. [, , , , ]
Q2: Can you provide an example of a specific synthesis pathway using ethyl 2,3-dicyanopropionate?
A2: One example is the synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole. This involves reacting 2,6-dichloro-4-trifluoromethylamine with nitrosyl sulphuric acid, followed by a reaction with ethyl 2,3-dicyanopropionate in acetic acid. [, , ] This pyrazole derivative is a crucial intermediate in the production of several insecticides. []
Q3: How efficient is the synthesis of ethyl 2,3-dicyanopropionate itself?
A3: Recent research highlights a new method for synthesizing ethyl 2,3-dicyanopropionate with high purity (98%) and yield (90%). This new process involves reacting ethyl cyanoacetate with paraformaldehyde and cyanide at a controlled temperature (5 ± 1 °C) followed by extraction with dichloroethane. This method minimizes side reactions and significantly improves yield compared to conventional processes. [, ]
Q4: The papers mention "trifluoromethyl-containing pyrazoles" as potential insecticides. Why are these compounds of interest?
A4: Incorporating fluorine, specifically trifluoromethyl groups, into molecules can drastically alter their physical, chemical, and biological properties. [] These alterations often lead to enhanced biological activity, making trifluoromethyl-containing pyrazoles particularly interesting for insecticide development. [, ]
Q5: The research mentions characterizing synthesized compounds using various spectroscopic techniques. What kind of information do these techniques provide?
A5: Spectroscopic techniques like IR, ¹H NMR, ¹³C NMR, and MS are routinely used to confirm the identity and purity of synthesized compounds. IR spectroscopy provides information about the functional groups present in the molecule. NMR spectroscopy elucidates the structure and connectivity of atoms within the molecule. Mass spectrometry helps determine the molecular weight and formula. [, ]
Q6: Several papers describe the crystal structures of synthesized compounds. Why is determining crystal structure important?
A6: Determining the crystal structure of a compound provides valuable insights into its three-dimensional conformation and arrangement of molecules in the solid state. [, , ] This information can be crucial for understanding the compound's properties, including its stability, solubility, and potential interactions with biological targets.
Q7: Are there any environmental concerns regarding ethyl 2,3-dicyanopropionate or its derivatives?
A7: While the provided research focuses primarily on synthesis and characterization, it's important to acknowledge potential environmental concerns related to any chemical compound and its byproducts. Further research on the ecotoxicological effects and degradation pathways of ethyl 2,3-dicyanopropionate and its derivatives is crucial to assess and mitigate any negative environmental impacts. Sustainable synthesis strategies and responsible waste management practices are also essential for minimizing the environmental footprint of these compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)


![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)